Methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate Methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 113304-86-2
VCID: VC17862174
InChI: InChI=1S/C14H19NO3/c1-18-14(17)13-8-7-12(10-16)15(13)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13+/m0/s1
SMILES:
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol

Methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate

CAS No.: 113304-86-2

Cat. No.: VC17862174

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate - 113304-86-2

Specification

CAS No. 113304-86-2
Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
IUPAC Name methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C14H19NO3/c1-18-14(17)13-8-7-12(10-16)15(13)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13+/m0/s1
Standard InChI Key HIWRGCAJBBTJSU-QWHCGFSZSA-N
Isomeric SMILES COC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)CO
Canonical SMILES COC(=O)C1CCC(N1CC2=CC=CC=C2)CO

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

The compound’s (2R,5S) configuration is critical to its reactivity and biological interactions. The pyrrolidine ring adopts a puckered conformation, with the hydroxymethyl group at the 5-position and the benzyl moiety at the 1-position introducing steric and electronic effects. The absolute configuration is preserved through asymmetric synthesis protocols, often employing chiral catalysts or auxiliaries.

Spectroscopic and Computational Data

  • InChI Key: HIWRGCAJBBTJSU-QWHCGFSZSA-N

  • Isomeric SMILES: COC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)CO

  • X-ray Crystallography: While crystallographic data for this specific compound is limited, related pyrrolidine derivatives exhibit chair-like ring conformations stabilized by intramolecular hydrogen bonding .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₉NO₃
Molecular Weight249.30 g/mol
CAS Number113304-86-2
Purity (Commercial)≥97% (Aladdin Scientific)

Synthesis and Preparation

Asymmetric Synthesis Strategies

The synthesis of Methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves multi-step sequences emphasizing stereocontrol:

  • Chiral Auxiliary Approach: Starting from L-proline derivatives, Mitsunobu reactions introduce the hydroxymethyl group while preserving stereochemistry . For example, (S)-pyroglutaminol has been used as a precursor for analogous pyrrolidinones .

  • Catalytic Asymmetric Hydrogenation: Palladium or rhodium catalysts enable enantioselective reduction of imine intermediates to establish the 2R and 5S configurations.

  • Protection-Deprotection Cycles: Temporary protecting groups (e.g., benzyl, tert-butoxycarbonyl) ensure regioselective functionalization .

Key Reaction Optimization

  • Yield: Reported yields for similar pyrrolidine syntheses range from 65% to 85%, depending on the purity of chiral catalysts .

  • Solvent Systems: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their compatibility with organometallic reagents .

Pharmaceutical Applications

β3 Adrenergic Receptor Agonism

Structurally related hydroxymethyl pyrrolidines exhibit potent β3 adrenergic receptor (β3-AR) agonist activity, making them candidates for treating overactive bladder and metabolic disorders . For instance, patent US8247415B2 discloses pyrrolidine derivatives with sub-micromolar binding affinities for β3-AR, though specific data for this compound remains proprietary .

Enzyme Inhibition and Anti-Inflammatory Activity

Pyrrolidine derivatives are explored as lipoxygenase (LOX) inhibitors, with IC₅₀ values as low as 70 μM reported for analogs bearing hydroxymethyl groups . These compounds suppress leukotriene biosynthesis, suggesting anti-inflammatory potential .

Table 2: Biological Activity of Analogous Compounds

Compound ClassTargetIC₅₀/EC₅₀Reference
2-Pyrrolidinone derivativesLipoxygenase70–100 μM
Hydroxymethyl pyrrolidinesβ3-AR<1 μM

Chemical Research Applications

Organocatalysis

The compound’s rigid pyrrolidine scaffold makes it a candidate for asymmetric organocatalysis. Prolinamide derivatives catalyze aldol reactions with up to 99% enantiomeric excess (ee) in aqueous media . The hydroxymethyl group may enhance solubility in green solvents like brine .

Peptidomimetic Design

As a conformationally constrained amino acid analog, this compound is used to stabilize peptide secondary structures. For example, substitution of proline with hydroxymethyl-pyrrolidine carboxylates improves protease resistance in therapeutic peptides .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator